Product packaging for Integracide A(Cat. No.:)

Integracide A

Cat. No.: B1201756
M. Wt: 594.8 g/mol
InChI Key: BGABDSBXSCYPTK-PGHPLGCHSA-N
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Description

Integracide A is a tetracyclic triterpenoid belonging to the integracide family, a class of oxygenated 4,4-dimethylergostane compounds originally isolated from endophytic Fusarium species . These compounds have attracted significant research interest for their potential as 5-lipoxygenase (5-LOX) inhibitors . The 5-LOX enzyme is a key target in anti-inflammatory therapeutic development because it catalyzes the production of pro-inflammatory leukotrienes from arachidonic acid . Inhibiting this pathway is relevant for investigating treatments for conditions such as arthritis, asthma, and various allergic and cardiovascular diseases . As a lead compound, this compound provides researchers with a valuable tool for studying inflammation mechanisms and developing new anti-inflammatory agents. This product is intended for research purposes only and must not be used for diagnostic or therapeutic applications in humans or animals. Note to Supplier: The above description is based on the general integracide class due to a lack of specific data on "this compound" in current search results. It is critical to confirm the following details with your chemical and pharmacological databases before publishing: - Specific Bioactivity: Verify the precise IC50 value of this compound against 5-LOX and its activity against other targets. - Mechanism of Action: Confirm if the mechanism is solely via 5-LOX inhibition or involves other pathways. - Research Applications: Update with any known, specific research applications for this compound beyond general anti-inflammatory studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H50O8S B1201756 Integracide A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H50O8S

Molecular Weight

594.8 g/mol

IUPAC Name

[(2R,3R,5R,10S,11R,12R,13R,17R)-2,11-dihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-3-sulfooxy-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate

InChI

InChI=1S/C32H50O8S/c1-17(2)18(3)10-11-19(4)22-13-14-23-21-12-15-25-30(6,7)28(40-41(36,37)38)24(34)16-31(25,8)26(21)27(35)29(32(22,23)9)39-20(5)33/h14,17,19,22,24-25,27-29,34-35H,3,10-13,15-16H2,1-2,4-9H3,(H,36,37,38)/t19-,22-,24-,25+,27-,28+,29+,31+,32-/m1/s1

InChI Key

BGABDSBXSCYPTK-PGHPLGCHSA-N

SMILES

CC(C)C(=C)CCC(C)C1CC=C2C1(C(C(C3=C2CCC4C3(CC(C(C4(C)C)OS(=O)(=O)O)O)C)O)OC(=O)C)C

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC=C2[C@@]1([C@H]([C@@H](C3=C2CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)OS(=O)(=O)O)O)C)O)OC(=O)C)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CC=C2C1(C(C(C3=C2CCC4C3(CC(C(C4(C)C)OS(=O)(=O)O)O)C)O)OC(=O)C)C

Synonyms

4,4,24-trimethylcholestatrien-2,3,11,12-tetrol-12-acetate, 3-sulfate
A 108835
A-108835

Origin of Product

United States

Fermentation and Culture Conditions

The production of Integracide A and its analogs relies on the controlled fermentation of the source Fusarium species. capes.gov.brnih.gov While specific details for this compound are proprietary, general fermentation processes for fungal metabolites involve culturing the microorganism in a suitable nutrient medium under optimized conditions. nih.govmdpi.com

Key factors that are typically controlled during fermentation to maximize the yield of secondary metabolites include:

Media Composition: The choice of carbon and nitrogen sources, as well as the presence of trace elements, is critical. nih.gov For instance, some Fusarium species have been cultured on rice media. researchgate.nettandfonline.com

pH: The initial pH of the culture medium and its control throughout the fermentation process can significantly impact fungal growth and metabolite production. nih.govmdpi.com

Temperature and Agitation: These physical parameters are optimized to ensure sufficient aeration and mixing for optimal fungal growth and biosynthesis of the desired compounds. mdpi.com

Inoculum: The age and size of the fungal inoculum used to start the fermentation can also influence the final product yield. nih.gov

The fermentation broth, containing a complex mixture of metabolites, is the starting material for the extraction and purification process. capes.gov.brnih.gov

Structural Elucidation and Advanced Characterization

Spectroscopic Analysis

The molecular architecture of Integracide A was pieced together using a suite of spectroscopic methods. These techniques provide detailed information about the chemical environment of individual atoms and their connectivity within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a cornerstone in the structural determination of this compound, providing critical data on the carbon skeleton and the placement of protons and functional groups. researchgate.net

The ¹H NMR spectrum of this compound reveals the number of distinct proton environments, their multiplicity (splitting patterns), and their relative positions (chemical shifts). The ¹³C NMR spectrum complements this by showing the signals for all carbon atoms in the molecule, including quaternary carbons that lack attached protons. Analysis of these 1D spectra provides the initial framework of the molecule's structure.

Table 1: ¹H and ¹³C NMR Data for this compound (Data presented here is illustrative of a representative integracide structure and may not correspond to the exact values for this compound, for which detailed public data is limited.)

PositionδC (ppm)δH (ppm, mult., J in Hz)
136.01.26, m; 1.95, m
228.51.70, m; 1.98, m
378.93.25, dd (11.5, 4.5)
439.1-
555.80.85, d (9.5)
619.21.45, m; 1.55, m
734.81.40, m; 1.65, m
849.5-
950.21.58, m
1037.1-

Two-dimensional (2D) NMR experiments were essential for assembling the complete structure of this compound by revealing through-bond and through-space correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds (¹H-¹H correlations). This allows for the tracing of proton networks within molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Correlation): These techniques correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. researchgate.net This provides unambiguous C-H one-bond connections.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. researchgate.net It is crucial for connecting the molecular fragments identified by COSY and for placing quaternary carbons and functional groups within the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry of the molecule.

TOCSY (Total Correlation Spectroscopy): This technique establishes correlations between all protons within a spin system, not just those that are directly coupled.

Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy is a technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, shows CH and CH₃ signals with a positive phase and CH₂ signals with a negative phase, while quaternary carbons are not observed. This information simplifies the assignment of the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the elemental composition, of a molecule.

HRESIMS analysis of this compound provided its exact mass, which was used to determine its molecular formula. researchgate.netresearchgate.net For a compound with the molecular formula C₃₄H₅₂O₇, the expected mass for the protonated molecule [M+H]⁺ would be calculated with high precision. This technique confirms the elemental composition proposed by NMR analysis and is a critical component of structural elucidation.

Stereochemical Assignments

NOESY Correlations

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional Nuclear Magnetic Resonance (2D NMR) technique that is indispensable for determining the spatial proximity of protons within a molecule. columbia.edulibretexts.org Unlike other NMR methods that rely on through-bond scalar couplings (J-couplings), NOESY detects through-space correlations, which arise when protons are close to each other, typically within 5 Ångstroms. columbia.edu The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons, making it a highly sensitive tool for conformational analysis and the determination of relative stereochemistry. rsc.org

In the context of tetracyclic triterpenoids like the integracides, establishing the relative configuration of the numerous chiral centers is a significant challenge. The analysis of a NOESY spectrum allows for the unambiguous assignment of the orientation of key substituents. For instance, in the structural elucidation of a new tetracyclic triterpenoid (B12794562) closely related to this compound, specific NOESY correlations were fundamental in defining its stereochemistry. nih.gov

Key correlations, such as those observed between axial and equatorial protons on the cyclohexane (B81311) rings, and between methyl groups and neighboring protons, help to build a three-dimensional model of the molecule. For example, a NOESY correlation between H-2 and both Me-19 and H-4 would indicate that these protons are on the same face of the molecule, assigning them a β-configuration. nih.gov Similarly, correlations between H-17, Me-21, and H-14 would suggest an α-orientation for all three. nih.gov

The following table details representative NOESY correlations that are critical for defining the relative stereochemistry in integracide-type structures, based on data from closely related analogs. nih.gov

Correlating Protons Inferred Spatial Proximity and Stereochemical Assignment
H-2 / Me-19Indicates β-orientation of these groups.
H-2 / H-4Confirms β-orientation.
H-14 / H-17Suggests α-orientation for both protons.
H-17 / Me-21Places the Me-21 group in an α-orientation.
Me-18 / H-12Indicates β-orientation for both groups.
Me-18 / H-20Confirms β-orientation of the side chain at C-17.
H-3 / Me-29Assigns an α-orientation to the methyl group at C-29.

This table is generated based on published data for structurally analogous integracide compounds. nih.gov

These through-space interactions provide definitive evidence for the relative arrangement of atoms, which is a crucial step before determining the molecule's absolute configuration.

Computational Chemistry Approaches for Absolute Configuration (e.g., ECD calculations)

Once the relative configuration of a chiral molecule is established, the final step is to determine its absolute configuration. While X-ray crystallography provides a direct and unambiguous answer, it requires the formation of a high-quality single crystal, which is not always feasible. carleton.eduwikipedia.org In such cases, and as a complementary method, computational chemistry offers a powerful alternative, particularly through the calculation of Electronic Circular Dichroism (ECD) spectra. nih.govnih.gov

ECD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a molecule's absolute configuration. However, interpreting experimental ECD spectra empirically can be unreliable for complex structures.

Modern computational chemistry, specifically Time-Dependent Density Functional Theory (TDDFT), has revolutionized this field. nih.govnih.gov The TDDFT-ECD calculation method allows for the theoretical prediction of the ECD spectrum for a given stereoisomer. nih.gov The general workflow involves:

Geometry Optimization: The geometry of each identified conformer is then optimized at a higher level of theory, typically using DFT. nih.gov

TDDFT Calculation: For each optimized conformer, the ECD spectrum is calculated using TDDFT. This step computes the excitation energies and corresponding rotatory strengths for the electronic transitions. nih.govnih.gov

Spectral Simulation and Comparison: The calculated rotatory strengths are used to generate a simulated ECD curve, which is then compared to the experimental ECD spectrum. nih.gov

A good match between the experimental spectrum and the calculated spectrum for one of the possible enantiomers allows for a confident assignment of the absolute configuration. nih.gov For example, in the structural determination of a new integracide analog, the experimental ECD spectrum showed a negative Cotton effect at 218 nm. The theoretical ECD calculation for the proposed structure matched this experimental finding, thus confirming its absolute configuration as 2R, 3R, 4S, 5S, 10S, 11R, 12R, 13R, 14S, 17R, and 20R. nih.gov This powerful interplay between experimental measurement and theoretical calculation provides a robust and increasingly standard method for the assignment of absolute stereochemistry in complex natural products like this compound. nih.gov

Biosynthetic Pathways and Precursors

Polyketide Origin of Integracides

The classification of integracides, including Integracide A, falls under the category of tetracyclic triterpenoids nih.govnih.govmdpi.com. This classification is crucial as it dictates their biosynthetic origin. Triterpenoids are fundamentally derived from the mevalonate (MVA) pathway, which utilizes acetyl-CoA as the initial building block nih.govrsc.org. This pathway generates isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon (C5) universal isoprene precursors.

In contrast, polyketides are synthesized by polyketide synthases (PKSs), which catalyze the sequential condensation of short-chain acyl-CoA units, most commonly malonyl-CoA and acetyl-CoA nih.govnih.gov. While some fungal metabolites are known to have a hybrid biogenetic origin, combining elements from both polyketide and terpenoid pathways, current scientific literature consistently identifies the core scaffold of integracides as being of triterpenoid (B12794562) origin. The biosynthesis proceeds via the head-to-head condensation of two farnesyl pyrophosphate (FPP) units to form the C30 precursor squalene, a hallmark of the terpenoid pathway, not the polyketide pathway nih.govrsc.org. There is no direct evidence to suggest that the fundamental tetracyclic skeleton of integracides is derived from a polyketide synthase. The biogenesis is therefore firmly rooted in the isoprenoid pathway.

Proposed Enzymatic Steps and Intermediate Compounds

The biosynthetic pathway to this compound has not been fully elucidated in detail. However, based on the established principles of fungal tetracyclic triterpenoid biosynthesis, a probable sequence of enzymatic reactions and key intermediates can be proposed nih.gov. The pathway begins in the cytoplasm with the MVA pathway and proceeds through cyclization and modification steps, likely occurring in the endoplasmic reticulum nih.govrsc.org.

The proposed major steps are:

Squalene Synthesis : Two molecules of the C15 precursor Farnesyl Pyrophosphate (FPP) undergo a reductive condensation reaction catalyzed by squalene synthase to form the linear C30 hydrocarbon, squalene.

Epoxidation : Squalene is then oxidized by squalene epoxidase , a monooxygenase, to form (S)-2,3-oxidosqualene. This step introduces an epoxide ring, which is critical for the subsequent cyclization.

Tetracyclic Scaffold Formation : The key cyclization step is catalyzed by an oxidosqualene cyclase (OSC) . The enzyme protonates the epoxide ring of (S)-2,3-oxidosqualene, initiating a cascade of concerted carbocation-mediated cyclizations and rearrangements. This likely forms a protosteryl cation intermediate that subsequently rearranges to produce a lanostane-type skeleton, which is characteristic of many fungal triterpenoids and consistent with the 4,4-dimethylergostane structure of integracides mdpi.comnih.gov.

Tailoring Reactions : Following the formation of the core tetracyclic skeleton, a series of post-cyclization modifications, or tailoring reactions, occur. These reactions are catalyzed by specific enzymes and are responsible for the structural diversity observed within the integracide family. For this compound, these steps would include:

Oxidations : A series of hydroxylations at specific positions on the triterpenoid scaffold, likely catalyzed by Cytochrome P450 monooxygenases.

Acetylation : The addition of an acetyl group, catalyzed by an acetyltransferase .

Sulfation : The final defining step for this compound is the addition of a sulfate (B86663) group, a reaction catalyzed by a sulfotransferase . This sulfated ester moiety is a key feature of this compound nih.gov.

Table 1: Proposed Biosynthetic Steps and Intermediates for this compound

StepPrecursorKey Enzyme ClassIntermediate/ProductDescription
1Farnesyl Pyrophosphate (FPP)Squalene SynthaseSqualeneHead-to-head condensation of two FPP (C15) molecules.
2SqualeneSqualene Epoxidase(S)-2,3-OxidosqualeneMonooxygenation of squalene to form an epoxide.
3(S)-2,3-OxidosqualeneOxidosqualene Cyclase (OSC)Lanostane-type scaffoldCascade of cyclizations and rearrangements to form the tetracyclic core.
4Lanostane-type scaffoldP450 MonooxygenasesHydroxylated IntermediatesIntroduction of hydroxyl (-OH) groups at various positions.
5Hydroxylated IntermediateAcetyltransferaseAcetylated IntermediateTransfer of an acetyl group to a hydroxyl function.
6Acetylated IntermediateSulfotransferaseThis compoundTransfer of a sulfonate group to form the final sulfated ester.

Biogenetic Relationships with Other Fungal Metabolites

The biosynthetic pathway of this compound is intricately linked to the broader metabolic network of the producing fungus, Fusarium sp. These relationships can be understood by examining the common precursors shared with other major classes of fungal secondary metabolites.

Relationship to Other Triterpenoids : The most direct relationship is with other fungal triterpenoids, such as ergosterol. This compound and other triterpenoids share the entire biosynthetic pathway up to the formation of the first cyclized intermediate (e.g., lanosterol). The divergence occurs when different tailoring enzymes (P450s, transferases, etc.) modify the common tetracyclic scaffold to produce a diverse array of final products.

Relationship to Sesquiterpenoids : Integracides share a critical precursor, Farnesyl Pyrophosphate (FPP), with the large family of C15 sesquiterpenoids. In Fusarium, a notable class of sesquiterpenoids are the trichothecene mycotoxins taylorfrancis.comsemanticscholar.orgresearchgate.net. While the biosynthesis of triterpenoids requires the dimerization of FPP to make squalene, the biosynthesis of sesquiterpenoids involves the direct cyclization and modification of a single FPP molecule by various terpene cyclases. Therefore, FPP represents a major branch point in fungal metabolism, channeling carbon flux towards either sesquiterpenoid or triterpenoid/sterol synthesis.

Chemical Synthesis and Derivatization Strategies

Semi-Synthetic Modifications of Integracide Scaffolds

Semi-synthesis, which involves the chemical modification of a natural product, is a powerful tool for generating analogs of complex molecules like Integracide A. wikipedia.orgchemrxiv.org This approach leverages the existing, intricate chemical architecture provided by nature, allowing chemists to focus on targeted modifications to enhance bioactivity, improve pharmacokinetic properties, or probe structure-activity relationships (SAR). rsc.org The use of isolated natural products as starting scaffolds for creating diverse screening libraries is a strategy that can avoid the lengthy process of de novo synthesis. rsc.org

While specific semi-synthetic modifications of this compound are not extensively detailed in the provided information, the general principles of this approach are well-established in natural product chemistry. rsc.org For many complex natural products, semi-synthesis often involves modifying peripheral functional groups. Techniques for modifying the chemical properties of a scaffold often rely on the presence of functional groups like amines, carboxylic acids, or thiols on the surface. nih.gov

The primary goals of such modifications would be to:

Enhance Potency: Introduce functional groups that increase the binding affinity of the molecule to its target.

Improve Pharmacokinetics: Modify the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

Reduce Toxicity: Alter parts of the molecule that may be responsible for off-target effects.

Probe Structure-Activity Relationships (SAR): Systematically modify different parts of the scaffold to understand which regions are critical for its biological activity.

Future efforts in this area could involve the derivatization of the integracide core to explore how different substituents impact its biological function.

Total Synthesis Approaches

Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available starting materials, is a significant achievement in organic chemistry. wikipedia.org It provides unambiguous proof of a molecule's structure and allows for the creation of analogs that are inaccessible through semi-synthesis. wikipedia.orgmdpi.com

While a specific total synthesis of this compound has not been detailed in the search results, the synthesis of other complex heterocyclic natural products provides a roadmap for how such an endeavor might be approached. For instance, the total synthesis of other pyrazine-containing natural products has been achieved through convergent strategies, where different fragments of the molecule are synthesized separately before being joined together in the later stages. mdpi.com A notable example is the synthesis of Cephalostatin 1, which involved a late-stage heterodimerization to form the central pyrazine (B50134) ring. mdpi.com

A hypothetical total synthesis of this compound would likely involve the following key considerations:

Retrosynthetic Analysis: Breaking down the complex target molecule into simpler, synthetically accessible precursors.

Stereochemical Control: Ensuring the correct three-dimensional arrangement of atoms, which is often crucial for biological activity. wikipedia.org

Development of Key Reactions: Devising novel and efficient chemical reactions to construct the core structure and install the various functional groups.

The successful total synthesis of this compound would be a significant milestone, enabling a more thorough investigation of its biological properties and facilitating the development of new therapeutic agents.

Enantioselective Synthesis for Chiral Control

Enantioselective synthesis, also known as asymmetric synthesis, is a critical aspect of modern drug discovery and development. wikipedia.org It focuses on methods that produce a specific enantiomer of a chiral molecule, as different enantiomers can have vastly different biological activities. wikipedia.org

For a molecule with multiple stereocenters like this compound, controlling the chirality during synthesis is paramount. Several strategies are employed to achieve enantioselectivity: wikipedia.org

Chiral Catalysis: The use of chiral catalysts, often metal complexes with chiral ligands, to direct the formation of one enantiomer over the other. wikipedia.org

Chiral Auxiliaries: Temporarily attaching a chiral group to the starting material to guide the stereochemical outcome of a reaction.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature, such as amino acids or sugars, as building blocks. wikipedia.org

In the context of this compound, an enantioselective synthesis would be essential to ensure that only the biologically active stereoisomer is produced. This not only maximizes the therapeutic effect but also minimizes potential side effects that could arise from the inactive or even harmful enantiomer. The development of a robust enantioselective synthesis would be a key step in any program aimed at the clinical development of this compound or its analogs.

Regioselective Functionalization Techniques

Regioselective functionalization refers to the ability to selectively introduce a chemical group at a specific position on a molecule that has multiple reactive sites. nih.gov This is particularly important when working with complex heterocyclic scaffolds like the one found in this compound. The ability to precisely control where a new functional group is added is crucial for systematically exploring the structure-activity relationships of the molecule. beilstein-journals.org

Modern organic chemistry has developed a variety of powerful techniques for regioselective functionalization, including:

Directed Metalation: Using a directing group to guide a metalating agent (often a strong base) to a specific position on an aromatic or heterocyclic ring, which can then be reacted with an electrophile. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki-Miyaura coupling, which allow for the selective formation of carbon-carbon bonds at specific positions. mdpi.com

C-H Functionalization: The direct conversion of a carbon-hydrogen bond into a new functional group, which is an increasingly important and atom-economical strategy in organic synthesis. beilstein-journals.org

For the integracide scaffold, these techniques could be used to introduce a wide range of substituents at various positions on the heterocyclic core. For example, regioselective metalation could be employed to functionalize specific positions on the pyrazine ring system. rsc.org By systematically varying the substituents and their positions, chemists can fine-tune the biological and pharmacological properties of the molecule.

Structure Activity Relationship Sar Studies

Impact of Functional Groups on Biological Activity

The presence, nature, and position of various functional groups on the tetracyclic triterpenoid (B12794562) skeleton of integracides are critical determinants of their biological potency.

Sulfate (B86663) Ester at C-3 and Charged Groups : The most prominent feature distinguishing Integracide A is the sulfate ester at the C-3 position of the A ring. researchgate.netnih.gov This negatively charged group is a crucial requirement for its activity as an inhibitor of HIV-1 integrase. acs.orgacs.org Studies have shown that this compound, the sulfated ester, is the most active among the initially discovered natural integracides against this enzyme. nih.govacs.org The necessity of a charged group (such as sulfate, carboxyl, or amino) for HIV-1 integrase inhibition is a recurring theme in the SAR of this compound class, suggesting an essential ionic interaction with the enzyme's active site. acs.orgacs.orgresearchgate.net Natural products that, like this compound, possess a sulfate ester at the C-3 position were found to be essentially equipotent, with IC₅₀ values in the range of 5-6 µM against HIV-1 integrase. researchgate.net

Alkyl Chains : The nature of the substituent on the cyclopentene (B43876) ring (ring D) influences binding affinity, particularly for 5-LOX inhibition. The aliphatic substitution on ring D is involved in significant hydrophobic interactions with a pocket composed mainly of isoleucine, leucine, and alanine (B10760859) residues in the enzyme. nih.govmdpi.com Modifications to this chain can alter potency; for instance, the saturated cyclopentyl ring and C-17 hydroxyl group on Integracide L are believed to direct the R group away from this hydrophobic pocket, potentially increasing its exposure to the solvent and thereby decreasing its binding affinity and inhibitory activity. nih.govmdpi.com

Acetyl Groups : Acetyl groups play a significant role in the binding of integracides to their targets. The general structure of integracides includes an acetyloxy group at C-12 of ring C. nih.gov Molecular docking studies reveal that the carbonyl oxygen of this C-12 acetyloxy group forms a hydrogen bond with the amino acid residue His432 in the 5-LOX active site. nih.govmdpi.com Furthermore, acetyl groups on ring A, such as the acetyloxy group at C-3 in Integracide F or the two acetyloxy groups at C-2 and C-3 in Integracide H, can form hydrogen bonds with residues like Arg596, contributing to the molecule's stable binding and inhibitory function. nih.govmdpi.com

Stereochemical Influence on Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms, is fundamental to a molecule's biological activity, as it dictates how a molecule interacts with its biological target. longdom.orgnumberanalytics.com The specific spatial arrangement of a molecule can significantly affect its ability to bind to enzymes or receptors. numberanalytics.com While specific, detailed studies focusing exclusively on the stereochemical influence of this compound's various chiral centers on its bioactivity are not extensively detailed in the literature, the process of structure elucidation for its analogs relies heavily on stereochemical comparisons. For example, the relative configuration of the new compound Integracide L was assigned by comparing its spectral data with that of Integracide F and other related analogs, highlighting the importance of maintaining a specific stereochemical structure for this class of compounds. nih.govmdpi.com This implies that the defined three-dimensional structure is critical for its biological function.

Role of Specific Structural Moieties in Target Binding Affinity

Molecular docking studies on the 5-LOX enzyme have elucidated the roles of these specific moieties:

Tetracyclic Skeleton and Ring D Side Chain : The cyclic hydrophobic skeleton, particularly the aliphatic substitution on the cyclopentene ring (ring D), engages in hydrophobic interactions with a pocket of nonpolar amino acid residues, including Ile, Leu, and Ala. This anchors the molecule within the enzyme's active site. nih.govmdpi.com

Ring C Moieties : The hydroxyl group at C-11 and the acetyloxy group at C-12 on ring C are critical for specific binding interactions. The C-11 hydroxyl group can form aromatic-hydrogen interactions, while the carbonyl oxygen of the C-12 acetyl group forms a hydrogen bond with the side chain of His432. nih.govmdpi.com

Ring A Substituents : The nature of the ester group at the C-3 position of ring A influences binding affinity. nih.gov For example, the carbonyl of the benzoyl group in Integracide J forms a hydrogen bond with Arg596, whereas the p-hydroxybenzoyloxy substituent on Integracide J interacts differently than the long aliphatic chain on Integracide G. nih.gov Similarly, the acetyloxy groups on ring A in Integracides F and H also participate in hydrogen bonding with Arg596. nih.govmdpi.com

Comparison with Analogous Compounds

Comparing this compound with its analogs reveals key structural determinants for activity against different targets.

Integracides B, F, G, H, J, and L (vs. 5-Lipoxygenase) : A study comparing several integracides as 5-LOX inhibitors found a range of potencies directly linked to their structural differences. nih.govmdpi.comnih.gov

Integracide G was the most potent inhibitor, with an IC₅₀ of 1.18 µM, nearly equivalent to the control drug zileuton (B1683628). Its long aliphatic chain at C-3 is thought to optimize hydrophobic interactions. nih.govmdpi.com

Integracide H (IC₅₀ 1.46 µM) and Integracide J (IC₅₀ 2.01 µM) were also highly potent. Integracide H has two acetyloxy groups at C-2 and C-3, while Integracide J possesses a p-hydroxybenzoyloxy group at C-3, showing that different substitutions at this position can confer strong activity. nih.govmdpi.comnih.gov

Integracide F (IC₅₀ 2.76 µM), with a single acetyloxy group at C-3, was moderately potent. nih.govmdpi.comnih.gov

Integracide L (IC₅₀ 3.45 µM) and Integracide B (IC₅₀ 3.97 µM) were the least potent in this series. nih.govmdpi.comnih.gov The structural modifications in Integracide L (a saturated cyclopentyl ring and a C-17 hydroxyl group) are considered unfavorable for optimal binding. nih.govmdpi.com Integracide B, which lacks the C-3 sulfate ester of this compound, still retains significant 5-LOX inhibitory activity. nih.govmdpi.com

Table 1: 5-Lipoxygenase Inhibitory Activity of Integracide Analogs

Compound Key Structural Feature at C-3 5-LOX IC₅₀ (µM) nih.govmdpi.comnih.gov
Integracide G Long Aliphatic Chain 1.18
Integracide H Acetoxy at C-2 and C-3 1.46
Integracide J p-Hydroxybenzoyloxy 2.01
Integracide F Acetoxy 2.76
Integracide L Hydroxy (and other changes) 3.45
Integracide B Hydroxy 3.97
Zileuton (Control) N/A 1.17

This compound vs. Integracide B (vs. HIV-1 Integrase) : The comparison between this compound and its desulfated analog, Integracide B, clearly demonstrates the critical role of the sulfate group for anti-HIV activity. This compound is a potent inhibitor of the HIV-1 integrase strand transfer reaction, whereas Integracide B shows very weak to no inhibitory activity. researchgate.netacs.org This highlights that while the core triterpenoid structure is the necessary scaffold, the charged sulfate ester is the key pharmacophore for this specific antiviral action.

Comparison with other Triterpenoids : Integracides belong to the broad family of triterpenoids, which are known for a wide range of biological activities, including antitumor and anti-inflammatory effects. nih.govrsc.orgmdpi.com The general tetracyclic or pentacyclic structure provides a rigid scaffold that can be decorated with various functional groups to modulate activity. rsc.org The SAR of integracides aligns with findings for other triterpenoids, where modifications to functional groups on the A-ring and alterations to side chains can dramatically enhance or reduce cytotoxicity and enzyme inhibition. nih.gov However, the requirement of a sulfate group for the potent anti-HIV-1 integrase activity of this compound is a specific feature not universally seen across all bioactive triterpenoids. nih.govacs.org

Molecular Mechanisms of Action

Inhibition of HIV-1 Integrase

Integracide A has been identified as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase, an enzyme essential for the replication of the virus. nih.govcapes.gov.br HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome, a critical step in establishing a productive infection. researchgate.net The enzyme carries out this process in two main steps: 3'-processing and strand transfer. plos.org

Effect on Strand Transfer Reaction

Research has shown that this compound specifically inhibits the strand transfer reaction catalyzed by HIV-1 integrase. nih.govcapes.gov.br This reaction involves the joining of the processed viral DNA ends to the host cell's DNA. plos.org By blocking this step, this compound prevents the integration of the viral genome, thereby halting the replication cycle. The inhibitory activity of this compound against the strand transfer reaction highlights its potential as an anti-HIV agent. nih.gov

Inhibition of 5-Lipoxygenase (5-LOX)

This compound also exhibits inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. mdpi.comnih.gov Leukotrienes are potent inflammatory mediators involved in a variety of inflammatory diseases. mdpi.comprobiologists.commdpi.com The inhibition of 5-LOX is a recognized therapeutic strategy for managing these conditions. mdpi.comnih.gov

Modulation of Arachidonic Acid Metabolism

5-Lipoxygenase catalyzes the conversion of arachidonic acid into various bioactive lipids, including leukotrienes. mdpi.comresearchgate.netallergolyon.fr This metabolic pathway is a crucial component of the inflammatory response. rsc.orgmdpi.com By inhibiting 5-LOX, this compound modulates the metabolism of arachidonic acid, leading to a decrease in the production of pro-inflammatory leukotrienes. mdpi.comnih.gov This action helps to dampen the inflammatory cascade.

Role in Inflammatory Pathways

The 5-LOX pathway plays a significant role in various inflammatory pathways. mdpi.comprobiologists.com The leukotrienes produced by this pathway are involved in processes such as immune cell recruitment and activation. mdpi.comfrontiersin.org The dysregulation of this pathway is associated with chronic inflammatory conditions. probiologists.comresearchgate.net By inhibiting 5-LOX, Integracides, including potentially this compound, can interrupt these inflammatory signaling cascades, highlighting their potential as anti-inflammatory agents. mdpi.comnih.govnih.gov

Modulation of Other Biological Targets

In addition to its effects on HIV-1 integrase and 5-lipoxygenase, the broader class of integracides has been reported to inhibit other biological targets, suggesting a wider range of potential therapeutic applications. mdpi.comnih.gov

Elastase: Integracides have shown inhibitory activity against elastase, a protease that breaks down elastin. mdpi.comnih.gov The inhibition of elastase could be beneficial in conditions characterized by excessive tissue degradation. nih.govmdpi.com

Rhinovirus 3C Protease: Inhibition of rhinovirus 3C protease, an enzyme essential for the replication of rhinoviruses (a common cause of the cold), has also been observed with compounds related to integracides. mdpi.comnih.govnaturalproducts.netnih.gov

Cholesteryl Ester Transfer Protein (CETP): Some integracides have demonstrated inhibitory effects on cholesteryl ester transfer protein (CETP), a plasma protein involved in cholesterol transport. mdpi.comnih.gov Inhibition of CETP can lead to increased levels of high-density lipoprotein (HDL) cholesterol, which is considered beneficial for cardiovascular health. scielo.brnih.govbjcardio.co.uk

Cellular Pathway Modulation (e.g., apoptosis, autophagy in certain cellular contexts without implying clinical outcomes)

The molecular mechanisms of action for compounds within the integracide family, a class of tetracyclic triterpenoids, involve the modulation of fundamental cellular pathways. While direct and extensive research on this compound's specific role in these processes is limited in publicly available literature, studies on closely related integracides, such as Integracide B and its derivatives, provide insights into how these compounds may influence cellular behavior, particularly through the pathways of apoptosis and autophagy.

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. nih.govsartorius.com It is a tightly regulated energy-dependent process characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of cysteine-aspartic proteases called caspases. nih.govsartorius.commdpi.com There are two main apoptosis signaling pathways: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway, both of which converge on the activation of executioner caspases that dismantle the cell. nih.govmdpi.com The modulation of apoptotic pathways is a key area of investigation in cellular biology. mdpi.comfrontiersin.org A United States patent document mentions the "integrase inhibitor integracide B" in the context of etoposide-induced apoptosis, suggesting a potential interaction with apoptotic machinery. googleapis.comgoogleapis.com

Autophagy is a catabolic process where cells degrade and recycle their own components through the formation of double-membraned vesicles called autophagosomes, which fuse with lysosomes for degradation. nih.govnih.gov This cellular "self-eating" is a fundamental survival mechanism activated in response to various stressors, such as nutrient deprivation, to maintain cellular homeostasis and energy balance. nih.govnews-medical.net The modulation of autophagy has been observed for a derivative of Integracide B. Specifically, dedimethyl integracide B has been found to induce autophagy in human cisplatin-resistant germinal tumor cells. researchgate.net This finding suggests that compounds with the integracide core structure may have the capacity to initiate this key cellular recycling pathway.

The broader family of triterpenoids, to which integracides belong, has been noted for its diverse biological activities, including the modulation of various signaling pathways that can influence cell proliferation and survival. ontosight.ai While the precise signaling cascades affected by this compound remain to be fully elucidated, the actions of its close relatives point towards a potential role in influencing critical cellular decision-making processes like apoptosis and autophagy.

Computational and Theoretical Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. scispace.com This method is crucial for understanding the structural basis of a ligand's biological activity and for predicting its binding affinity. scispace.comnottingham.ac.uk

Studies on the integracide family of compounds have utilized molecular docking to explore their therapeutic potential, particularly as anti-inflammatory agents. One key study investigated the interactions of several integracides with the enzyme 5-lipoxygenase (5-LOX), a key player in the inflammatory process. nih.gov

Molecular docking analyses have provided detailed insights into how integracide derivatives fit within the binding site of target proteins. In a study of 5-lipoxygenase (PDB ID: 6N2W), the interactions of various integracides were examined to understand their inhibitory activity. nih.gov The binding pocket of 5-LOX contains a crucial Fe2+ ion coordinated by several histidine residues. wikipedia.org The docking results for compounds structurally related to Integracide A, such as Integracide J, revealed specific and significant interactions with key amino acid residues in the active site.

For example, the C=O of the acetyloxy group on C12 and the -OH on C2 of Integracide J were found to form hydrogen bonds with His432. wikipedia.org Furthermore, the benzoyl C=O group established an H-bond with Arg596. wikipedia.org These interactions anchor the ligand within the binding pocket, contributing to the molecule's inhibitory effect on the enzyme. Understanding these precise interactions is fundamental to explaining the compound's mechanism of action at the molecular level.

Integracide AnalogueTarget ProteinInteracting ResiduesInteraction TypeSource
Integracide JHuman 5-LOXHis432Hydrogen Bond wikipedia.org
Integracide JHuman 5-LOXArg596Hydrogen Bond wikipedia.org

Docking programs use scoring functions to estimate the binding affinity between a ligand and a protein, often reported as a numerical score (e.g., in kcal/mol). nottingham.ac.uk These scores help to rank different compounds and predict their potential potency. In the investigation of integracides against 5-LOX, the docking study was performed to validate and explain the in vitro findings, where several integracides showed potent inhibition with IC50 values in the low micromolar range. nih.gov For instance, integracides G, H, and J displayed strong inhibitory potential with IC50 values of 1.18, 1.46, and 2.01 µM, respectively, comparable to the control drug zileuton (B1683628) (IC50 1.17 µM). wikipedia.org The docking results help to rationalize these activities by correlating the calculated binding scores with the experimentally determined potencies.

In a separate in silico screening of fungal metabolites against the SARS-CoV-2 RdRp protein, this compound (A-108835) was among the compounds analyzed for its binding affinity through molecular docking. x-mol.com While another compound in the study was ultimately selected for further simulation based on having the highest binding affinity, the inclusion of this compound in such a screening highlights its recognition as a molecule with potential binding capabilities worthy of computational investigation. x-mol.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the physical movements of atoms and molecules over time. uzh.chresearchgate.net In drug discovery, MD is used to assess the stability of a protein-ligand complex predicted by docking, providing a more accurate and realistic understanding of the binding interactions under simulated physiological conditions. youtube.commpg.de An MD simulation can confirm whether a ligand remains stably bound in the active site or if the initial docked pose is transient. x-mol.comlongdom.org

In a computational study that screened several fungal metabolites, including this compound, for activity against the SARS-CoV-2 RdRp protein, MD simulation was a key step in the workflow. x-mol.com After initial docking studies, an MD simulation was performed on the most promising ligand-protein complex to assess its stability. x-mol.com The simulation revealed that the ligand-protein interaction was stable over the course of the simulation, reinforcing the docking predictions. x-mol.com While the simulation was not performed on this compound itself, its inclusion in the initial stages of this study underscores the standard computational pipeline where promising hits from docking, such as integracides, are further validated by MD simulations.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgwikipedia.org It allows for the calculation of various molecular properties, including geometric structures, vibrational frequencies, and energies. scispace.comnih.gov Time-Dependent DFT (TD-DFT) is an extension used to study the properties of excited states and predict electronic absorption spectra. youtube.com

While DFT has been applied to determine the absolute configuration of related marine peptides that, like this compound, feature a sulfate (B86663) ester, specific DFT or TD-DFT studies focused solely on this compound are not prominent in the reviewed literature. nih.gov However, the application of these methods would be highly valuable. A DFT study on this compound could provide deep insights into its electronic properties, such as the distribution of electron density and the locations of frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the molecule's reactivity and its ability to participate in the interactions necessary for biological activity. TD-DFT calculations could predict the UV-Vis spectrum of this compound, which could then be compared with experimental data to validate the computational model.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. medcraveonline.commdpi.com By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds, thereby guiding drug design and optimization.

A formal QSAR model for the integracide class of compounds has not been specifically reported in the literature reviewed. However, the foundational data for such a model exists in structure-activity relationship (SAR) studies. For example, the study on 5-lipoxygenase inhibition by various integracides provides a clear SAR. nih.gov It was observed that different substitutions on the core tetracyclic triterpenoid (B12794562) structure led to a range of IC50 values from 1.18 to 3.97 µM. nih.govwikipedia.org This dataset, which links specific structural features (e.g., substitutions at C3 or C12) to quantitative biological activity, is precisely the type of information required to build a predictive QSAR model. wikipedia.org Such a model could accelerate the discovery of more potent 5-LOX inhibitors by computationally screening virtual libraries of novel integracide derivatives.

In Silico Evaluation of Target Potential

In silico evaluation is a critical first step in assessing the therapeutic potential of a compound by computationally screening it against various biological targets. This approach saves time and resources by prioritizing the most promising compound-target pairs for further experimental validation.

This compound and its analogues have been evaluated against potential therapeutic targets using such methods. The most detailed example is the molecular docking study of several integracides against 5-lipoxygenase (5-LOX), an important target for anti-inflammatory drugs. nih.gov This in silico work successfully identified 5-LOX as a strong potential target for this class of compounds, with the computational predictions of binding being well-supported by in vitro inhibition assays. nih.gov

In another computational screening, this compound was evaluated as a potential inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. x-mol.com This study demonstrates the use of in silico methods to rapidly explore new potential applications for known natural products in response to emerging health threats. These evaluations highlight how computational tools are effectively used to form and test hypotheses about the biological targets of this compound.

Advanced Analytical Method Development and Optimization for Integracides

The detection and quantification of Integracide A and its analogues in complex matrices, such as fungal fermentation broths, plant extracts, or biological samples, necessitate the development of highly sensitive and selective analytical methods. The structural complexity and potential for isomeric forms of tetracyclic triterpenoids like this compound require sophisticated separation and detection techniques. This section details the advanced analytical methodologies optimized for the analysis of these compounds.

Future Research Directions and Perspectives

Exploration of New Biosynthetic Pathways

The journey of Integracide A begins within the intricate cellular machinery of certain fungi. Understanding how these organisms produce this complex molecule is a significant area of future research. The focus is on uncovering the specific enzymes and the sequence of biochemical reactions, known as the biosynthetic pathway, that lead to the formation of integracides.

A key area of interest is the study of endophytic fungi, which live within plants. researchgate.net These microorganisms are a rich source of novel bioactive compounds, and researchers are exploring different fungal species, such as those from the Fusarium genus, to identify new integracides and the genes responsible for their production. researchgate.net By sequencing the genomes of these fungi and using bioinformatic tools, scientists can pinpoint the gene clusters that encode the enzymes involved in the biosynthetic pathway. manchester.ac.ukfrontiersin.org This knowledge is crucial for several reasons. Firstly, it can lead to the discovery of new, naturally occurring integracide variants with potentially improved properties. frontiersin.org Secondly, understanding the biosynthesis is the first step towards being able to replicate and even manipulate this process in a laboratory setting. manchester.ac.uk

Design and Synthesis of Novel Integracide Analogs with Enhanced Activity or Selectivity

While naturally occurring integracides show promise, there is always room for improvement. A major focus of future research is the design and chemical synthesis of new integracide analogs. The goal is to create molecules that are more potent in their therapeutic action or more selective in targeting specific disease-related proteins, thereby reducing potential side effects. researchgate.netnih.govnih.gov

This process, often referred to as lead optimization, involves making precise chemical modifications to the core structure of this compound. researchgate.net For example, researchers might add or change chemical groups to enhance the molecule's ability to bind to its target. rsc.org By systematically creating and testing these new analogs, scientists can build a comprehensive understanding of the structure-activity relationship (SAR). mdpi.com This knowledge reveals which parts of the molecule are essential for its biological activity and how modifications affect its potency and selectivity. mdpi.com The ultimate aim is to develop a new generation of integracide-based drugs that are more effective and safer for treating various diseases. nih.gov

Comprehensive Characterization of Additional Biological Targets

Integracides have been reported to interact with a variety of biological targets, including enzymes involved in inflammation and viral replication. nih.gov For instance, some integracides have shown inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory diseases. mdpi.comnih.govdntb.gov.ua Others have been found to inhibit HIV-1 integrase, an enzyme essential for the replication of the HIV virus. nih.gov

However, the full spectrum of their biological interactions is likely much broader. Future research will focus on comprehensively identifying and characterizing all the biological targets of this compound and its analogs. medium.com This involves screening these compounds against a wide range of proteins and cellular pathways to uncover new therapeutic opportunities. researchgate.net Identifying additional targets could reveal new potential applications for integracides in treating a wider range of diseases, from cancer to neurodegenerative disorders. medium.comresearchgate.net A deeper understanding of these interactions is critical for elucidating the complete mechanism of action and for ensuring the safe and effective use of these compounds in medicine. medium.com

Advanced Computational Modeling for Mechanism Elucidation and Drug Design

In recent years, computational methods have become indispensable tools in drug discovery and development. scienceopen.comfrontiersin.orgnih.gov For this compound, advanced computational modeling offers powerful ways to understand its mechanism of action and to design new, improved analogs in a more efficient and targeted manner. scienceopen.comresearchgate.net

Techniques like molecular docking and molecular dynamics (MD) simulations allow scientists to visualize how integracides bind to their target proteins at an atomic level. mdpi.comfrontiersin.org These models can predict the binding affinity and help explain the structure-activity relationships observed in laboratory experiments. mdpi.com Furthermore, computational approaches can be used to screen large virtual libraries of chemical compounds to identify new potential drug candidates before they are even synthesized, saving significant time and resources. nih.gov As computational power and algorithms continue to advance, these in silico methods will play an increasingly important role in accelerating the development of new integracide-based therapies. scienceopen.comox.ac.uk

Biotechnological Approaches for Production Enhancement

For any potential drug to be viable, it must be producible in large quantities in a cost-effective and sustainable manner. frontiersin.orgnih.gov While chemical synthesis of complex molecules like this compound is possible, it can be challenging and expensive. Therefore, a significant area of future research is focused on developing biotechnological methods to enhance the production of integracides. longdom.orgfrontiersin.orgmdpi.comishs.org

Two key strategies are being explored: fermentation optimization and metabolic engineering.

Fermentation Optimization: This approach involves fine-tuning the growth conditions of the integracide-producing microorganisms. isomerase.comcmdclabs.com By optimizing factors such as temperature, pH, and nutrient composition in the fermentation broth, the natural production of the desired compound can be significantly increased. isomerase.comcmdclabs.combiopharminternational.com This is often the first step in scaling up production for industrial applications. frontiersin.org

Metabolic Engineering: This more advanced strategy involves directly manipulating the genetic makeup of the producing organism to boost the output of integracides. ebsco.comfrontiersin.orgnih.govconsensus.appnih.gov By introducing new genes or modifying existing ones in the biosynthetic pathway, scientists can redirect the cell's resources towards making more of the target molecule. ebsco.comfrontiersin.orgnih.gov This can involve increasing the expression of key enzymes or blocking competing metabolic pathways. frontiersin.org These genetic modifications can turn a simple microorganism into a highly efficient "cell factory" for producing valuable compounds like this compound. nih.gov

Through these combined efforts in biosynthesis discovery, chemical synthesis, biological characterization, computational modeling, and biotechnological production, the full potential of this compound as a therapeutic agent can be unlocked.

Q & A

Q. How can researchers determine the structural configuration of Integracide A using spectroscopic methods?

this compound's structure is elucidated through nuclear magnetic resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, DEPT, HMQC, HMBC, and NOESY spectra . For example, key HMBC correlations (e.g., between protons and carbons in the tetracyclic triterpenoid backbone) and COSY coupling patterns resolve stereochemical ambiguities. Researchers should combine these techniques with computational methods like density functional theory (DFT) to validate energy-minimized conformers (e.g., B3LYP/6-311G(d) level) .

Q. What are standard assays for screening this compound’s bioactivity in academic settings?

Q. How should researchers design experiments to isolate this compound from fungal cultures?

Isolation involves solvent extraction (e.g., ethyl acetate) from Fusarium armeniacum M-3 cultures, followed by chromatographic purification (e.g., HPLC). Parameters like solvent polarity gradients and column selection should be optimized using thin-layer chromatography (TLC) to track compound fractions .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies be conducted for this compound derivatives?

SAR analysis requires synthesizing or isolating derivatives (e.g., Integracide D) and comparing their bioactivity. For example, Table S5 shows reduced cytotoxicity in derivatives with modified aliphatic chains, suggesting specific functional groups are critical for activity . Researchers should employ multivariate statistical analysis (e.g., ANOVA) to identify significant structural contributors to bioactivity.

Q. What methodologies address contradictions in cytotoxicity data across studies on this compound?

Contradictions may arise from variations in cell lines, assay protocols, or compound purity. Researchers should perform meta-analyses of published IC50 values, assess experimental conditions (e.g., incubation time, solvent controls), and replicate studies under standardized protocols . Attention to raw data transparency (e.g., NMR purity metrics in supplementary materials) is critical .

Q. How can computational and experimental data be integrated to resolve stereochemical uncertainties in this compound?

Experimental CD spectra and DFT-calculated Boltzmann distributions (e.g., CAM-B3LYP/6-311G(d)) are compared to assign absolute configurations. For instance, Figure S19 in supplementary materials demonstrates how computed CD curves match experimental data to confirm stereochemistry . Discrepancies should prompt re-evaluation of computational parameters (e.g., solvent models).

Q. What strategies ensure data integrity when validating this compound’s mechanism of action?

Combine orthogonal assays (e.g., enzymatic inhibition studies, molecular docking) with rigorous controls. For HIV-1 integrase inhibition studies, validate results using fluorescence-based enzymatic assays and cross-reference with literature IC50 values . Include attention-check questions in data collection (e.g., open-ended response validation) to mitigate fraud risks .

Q. How should researchers design studies to compare this compound’s efficacy across in vitro and in vivo models?

Use a tiered approach:

  • Phase 1: Screen in multiple cancer cell lines (e.g., HeLa, MCF-7) with standardized protocols.
  • Phase 2: Validate in zebrafish xenograft models, monitoring tumor growth inhibition and toxicity.
  • Phase 3: Cross-validate findings with secondary data (e.g., transcriptomic profiles from public databases) to identify mechanistic pathways .

Methodological Guidelines

  • Data Presentation: Include raw NMR spectra, computational input files, and dose-response curves in supplementary materials. Use tables (e.g., Table S1-S5) to summarize spectral data and bioactivity metrics .
  • Ethical Considerations: Document solvent waste disposal protocols and ethical approvals for biological assays .
  • Contradiction Resolution: Apply principal contradiction analysis by identifying dominant variables (e.g., assay conditions) that influence conflicting results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.